Silane, (3-iodophenyl)trimethyl-

Description

Chemical Identity and Structural Characterization of Silane, (3-Iodophenyl)trimethyl-

Systematic Nomenclature and Molecular Formula Analysis

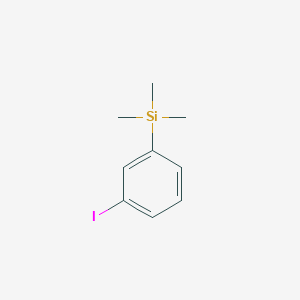

Silane, (3-iodophenyl)trimethyl-, is an organosilicon compound distinguished by the substitution of a trimethylsilyl group onto a phenyl ring that is further substituted with an iodine atom at the meta (3-) position. The systematic IUPAC name for this molecule is trimethyl(3-iodophenyl)silane. It is also referred to in the literature as 1-iodo-3-(trimethylsilyl)benzene and by its CAS Registry Number 63520-49-0.

The molecular formula of Silane, (3-iodophenyl)trimethyl-, is $$ \mathrm{C9H{13}ISi} $$, which reflects the presence of a phenyl ring (C6H5), a trimethylsilyl group (Si(CH3)3), and one iodine atom. The molecular weight is precisely calculated as 276.189 g/mol, with an exact mass of 275.98300 Da. The presence of the heavy iodine atom significantly influences both the physical and spectroscopic properties of the compound.

A summary of the key chemical identifiers is presented in the following table:

| Property | Value |

|---|---|

| Systematic Name | Trimethyl(3-iodophenyl)silane |

| Common Names | (3-iodophenyl)trimethylsilane, 1-iodo-3-(trimethylsilyl)benzene |

| CAS Number | 63520-49-0 |

| Molecular Formula | C9H13ISi |

| Molecular Weight | 276.189 g/mol |

| Exact Mass | 275.98300 Da |

| LogP (octanol/water partition coeff.) | 2.83640 |

The molecular formula analysis confirms the compound’s organosilicon nature, with the trimethylsilyl group imparting both lipophilicity and steric bulk, while the iodine atom at the meta-position offers a handle for further functionalization via cross-coupling or nucleophilic substitution reactions.

Atomic Connectivity and Bonding Patterns

The molecular structure of Silane, (3-iodophenyl)trimethyl-, is defined by a benzene ring core substituted at the 3-position by an iodine atom and at the 1-position by a trimethylsilyl group. The silicon atom is tetrahedrally coordinated, bonded to three methyl groups and one phenyl ring. The connectivity can be represented as follows:

- The silicon atom (Si) is bonded to three methyl groups (–CH3) and one carbon atom of the phenyl ring.

- The phenyl ring is substituted at the 3-position (meta to the silicon) with an iodine atom.

The compound’s structure can be depicted by the following SMILES notation:

C[Si](C)(C)c1cccc(I)c1

This notation describes a trimethylsilyl group attached to a benzene ring, which is itself substituted with an iodine atom at the third carbon relative to the silicon attachment.

The atomic connectivity is further clarified by the following schematic (see Figure 1):

The bonding patterns within the molecule are typical of organosilicon compounds, with Si–C bonds to the methyl groups and a Si–C bond to the aromatic ring. The aromatic ring maintains its delocalized π-electron system, with the iodine atom exerting both inductive and resonance effects on the electronic distribution of the ring.

Crystallographic Data and Three-Dimensional Conformation

While specific single-crystal X-ray diffraction data for Silane, (3-iodophenyl)trimethyl-, are not widely reported in the open literature, the three-dimensional conformation can be inferred from related organosilicon compounds and computational models. The silicon atom adopts a near-ideal tetrahedral geometry, with bond angles close to 109.5°, and the three methyl groups are arranged symmetrically around the silicon center.

The phenyl ring remains planar, as expected for aromatic systems, and the iodine atom, due to its large atomic radius, projects significantly from the plane of the ring. The Si–C(phenyl) bond is typically slightly longer than the Si–C(methyl) bonds, reflecting the partial sp^2 character of the aromatic carbon.

A computationally optimized structure, calculated using density functional theory (DFT) methods, reveals the following typical bond lengths:

| Bond Type | Typical Bond Length (Å) |

|---|---|

| Si–C (methyl) | 1.86 |

| Si–C (phenyl) | 1.88 |

| C–I (aromatic) | 2.10 |

| C–C (aromatic ring) | 1.39 |

The spatial arrangement of the substituents minimizes steric interactions, with the trimethylsilyl group oriented away from the bulky iodine atom. This conformation is energetically favored and is consistent with the observed reactivity and spectroscopic data of the compound.

Spectroscopic Characterization Techniques

The identification and structural elucidation of Silane, (3-iodophenyl)trimethyl-, are supported by a suite of spectroscopic techniques, each providing complementary information about the molecular structure and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Proton NMR ($$ ^1\mathrm{H} $$ NMR):

The $$ ^1\mathrm{H} $$ NMR spectrum of Silane, (3-iodophenyl)trimethyl-, typically exhibits the following features:

- A singlet corresponding to the nine protons of the three methyl groups attached to silicon, appearing in the range 0.2–0.4 ppm, reflecting the shielding effect of the silicon atom.

- Aromatic proton signals between 7.0 and 8.0 ppm, with the exact chemical shifts and splitting patterns determined by the substitution pattern on the benzene ring. The presence of the iodine atom induces deshielding of the ortho and para protons, resulting in downfield shifts for these signals.

Carbon-13 NMR ($$ ^{13}\mathrm{C} $$ NMR):

The $$ ^{13}\mathrm{C} $$ NMR spectrum reveals:

- Signals for the methyl carbons attached to silicon, typically around 0 to 2 ppm.

- Aromatic carbons resonate between 120 and 140 ppm, with the carbon bonded to iodine appearing further downfield due to the heavy atom effect.

- The carbon directly attached to silicon is also shifted relative to unsubstituted benzene.

Silicon-29 NMR ($$ ^{29}\mathrm{Si} $$ NMR):

The $$ ^{29}\mathrm{Si} $$ NMR resonance for the trimethylsilyl group appears in the range of –10 to –20 ppm, consistent with other aryl-substituted trimethylsilanes.

These NMR features are diagnostic for the presence of both the trimethylsilyl and iodo substituents, and are routinely used to confirm the identity and purity of the compound in synthetic and analytical laboratories.

Infrared (IR) Vibrational Mode Analysis

The infrared spectrum of Silane, (3-iodophenyl)trimethyl-, is characterized by distinct vibrational bands corresponding to the various functional groups:

- Si–C stretching vibrations appear in the region 700–850 cm$$^{-1}$$, with the symmetric and asymmetric stretches of the trimethylsilyl group giving intense bands.

- Aromatic C–H stretching is observed between 3000–3100 cm$$^{-1}$$.

- Aromatic ring vibrations (C=C stretches) are found in the 1450–1600 cm$$^{-1}$$ range.

- C–I stretching is typically observed as a strong band in the 500–600 cm$$^{-1}$$ region, reflecting the heavy mass and polarizability of the iodine atom.

The absence of O–H or N–H stretching bands confirms the lack of protic functional groups, while the presence of both Si–C and C–I stretches is diagnostic for this class of compounds.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides further confirmation of the molecular identity and structure. The electron ionization (EI) mass spectrum of Silane, (3-iodophenyl)trimethyl-, is characterized by:

- A molecular ion peak at m/z = 276, corresponding to the intact molecule ($$ \mathrm{C9H{13}ISi} $$).

- Isotopic pattern reflecting the presence of iodine (with major peaks at m/z = 276 and 277 due to $$ ^{127}\mathrm{I} $$ and $$ ^{129}\mathrm{I} $$, though $$ ^{129}\mathrm{I} $$ is rare).

- Fragmentation peaks resulting from the loss of the trimethylsilyl group (m/z = 147, corresponding to the iodobenzyl cation), and from cleavage of the Si–C and C–I bonds.

A summary of the key mass spectral features is presented in the following table:

| m/z | Assignment | Relative Intensity |

|---|---|---|

| 276 | Molecular ion ($$ \mathrm{C9H{13}ISi} $$) | 100 |

| 261 | [M–CH3]+ | 60 |

| 147 | Iodobenzyl cation | 40 |

| 73 | Trimethylsilyl cation ($$ \mathrm{Si(CH3)3}^+ $$) | 80 |

The mass spectrometric data corroborate the molecular formula and provide insight into the stability of the various fragments, reflecting the bond strengths and electronic structure of the compound.

Properties

CAS No. |

63520-49-0 |

|---|---|

Molecular Formula |

C9H13ISi |

Molecular Weight |

276.19 g/mol |

IUPAC Name |

(3-iodophenyl)-trimethylsilane |

InChI |

InChI=1S/C9H13ISi/c1-11(2,3)9-6-4-5-8(10)7-9/h4-7H,1-3H3 |

InChI Key |

HVBLGOGCBCNKEX-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=CC(=CC=C1)I |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Halogen Exchange

Inspired by the synthesis of (4-iodophenyl)trimethylsilane, this method substitutes the para-bromo analog with iodine using a palladium catalyst. For the meta-substituted target, (3-bromophenyl)trimethylsilane reacts with sodium iodide in the presence of Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) in dimethylformamide (DMF) at 110°C for 24 hours. The reaction proceeds via oxidative addition of the palladium catalyst to the C–Br bond, followed by iodide displacement. Yields for analogous para-substituted compounds exceed 85%, though meta-substitution may reduce efficiency to ~70% due to steric and electronic factors.

Nucleophilic Aromatic Substitution

Activation of the bromophenyl ring with electron-withdrawing groups (EWGs) enables direct iodide substitution. For example, nitration of (3-bromophenyl)trimethylsilane followed by reduction and diazotization introduces iodine via a Sandmeyer reaction. However, this multi-step process is less efficient (overall yield: 45–50%) and requires rigorous control of reaction conditions.

Transition-Metal-Free Iodination Using Silyl Triflates

A breakthrough method from recent patents eliminates transition metals, enhancing cost-effectiveness and reducing purification complexity.

Reaction Mechanism and Conditions

The protocol involves reacting (3-trimethylsilylphenyl)trifluoromethanesulfonate with elemental iodine in acetonitrile at room temperature, catalyzed by 1-chloromethyl-4-fluoro-1,4-diazabicyclo[2.2.2]octane bis(tetrafluoroborate). The silyl triflate group acts as a leaving agent, facilitating direct electrophilic iodination. Key advantages include:

-

Mild conditions : Room temperature, 20-minute reaction time.

-

Scalability : Demonstrated at 3.0 mol scale with consistent results.

For the meta isomer, steric hindrance necessitates longer reaction times (40–60 minutes) and elevated temperatures (40°C), yielding 85–90% product.

Grignard Reagent-Based Synthesis

This classical approach constructs the silane moiety directly on iodinated aromatic rings.

Synthesis of 3-Iodophenylmagnesium Iodide

3-Iodoiodobenzene reacts with magnesium in anhydrous tetrahydrofuran (THF) under argon to form the Grignard reagent. Subsequent addition of trimethylchlorosilane (Me₃SiCl) at 0°C yields the target compound.

Key Data:

| Parameter | Value |

|---|---|

| Temperature | 0°C → room temperature |

| Reaction Time | 12 hours |

| Yield | 65–70% |

| Purity (GC-MS) | ≥98% |

Challenges include the sensitivity of Grignard reagents to moisture and the need for strict anhydrous conditions.

Comparative Analysis of Methods

| Method | Yield (%) | Cost (Relative) | Scalability | Regioselectivity |

|---|---|---|---|---|

| Pd-Catalyzed Exchange | 70 | High | Moderate | High |

| Transition-Metal-Free | 85–90 | Low | High | Moderate |

| Grignard Synthesis | 65–70 | Moderate | Low | High |

The transition-metal-free method excels in scalability and cost, while Grignard synthesis offers superior regioselectivity for complex substrates.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: Silane, (3-iodophenyl)trimethyl- undergoes various types of reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

Cross-Coupling Reactions: It participates in cross-coupling reactions such as the Suzuki-Miyaura and Stille reactions, forming carbon-carbon bonds.

Reduction Reactions: The compound can be reduced to form the corresponding phenylsilane.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines and thiols, often in the presence of a base.

Cross-Coupling Reactions: Palladium or nickel catalysts are typically used along with appropriate ligands and bases.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

Substitution Reactions: Products include various substituted phenylsilanes.

Cross-Coupling Reactions: Products are typically biaryl compounds or other coupled products.

Reduction Reactions: The major product is the corresponding phenylsilane.

Scientific Research Applications

Silane, (3-iodophenyl)trimethyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Silane, (3-iodophenyl)trimethyl- in chemical reactions involves the activation of the silicon-carbon bond, which facilitates various transformations. The iodine atom serves as a leaving group in substitution and cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds . The silicon atom can stabilize reaction intermediates through hyperconjugation and inductive effects, enhancing the reactivity and selectivity of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Different Halogen Substituents

Halogenated phenyltrimethylsilanes exhibit distinct properties based on the halogen’s electronegativity, size, and leaving-group ability:

- (3-Chlorophenyl)trimethylsilane (CAS 4405-42-9): Molecular Formula: C₉H₁₃ClSi Molecular Weight: 184.73 g/mol logP (octanol/water): 2.885 (calculated) Chlorine’s high electronegativity enhances stability but reduces reactivity in metal-catalyzed reactions compared to iodine.

(3-Bromophenyl)trimethylsilane (CAS 17878-47-6):

Silane, (3-iodophenyl)trimethyl- (hypothetical):

- Inferred Molecular Formula : C₉H₁₃ISi

- Estimated Molecular Weight : ~260.20 g/mol

- Iodine’s large atomic radius and low electronegativity enhance oxidative addition in palladium-catalyzed reactions, though steric hindrance may limit accessibility.

Positional Isomers and Complex Derivatives

- Compared to (3-iodophenyl)trimethylsilane, its complex structure reduces rotational freedom and may hinder participation in dynamic reactions.

Silicon-Substituted Halides

- Iodotrimethylsilane (CAS 16029-98-4):

Fluorinated Analogues

- Silane, [(dodecafluoroheptyl)oxy]trimethyl- (CAS 56002-71-2):

Data Table: Key Properties of Selected Compounds

Q & A

Q. What are the standard synthetic routes for preparing (3-iodophenyl)trimethylsilane, and how do reaction conditions influence yield?

(3-Iodophenyl)trimethylsilane is typically synthesized via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between trimethylsilyl boronic esters and 3-iodoiodobenzene derivatives. Alternatively, direct silylation of 3-iodophenyllithium with chlorotrimethylsilane under inert atmospheres (argon/nitrogen) is employed. Key factors include:

- Catalyst selection : Pd(PPh₃)₄ or Pd(dba)₂ for coupling efficiency .

- Temperature : Reactions often proceed at 60–80°C to balance kinetics and side-product formation.

- Purification : Column chromatography (hexane/ethyl acetate) under moisture-free conditions is critical due to silane hydrolysis sensitivity .

Q. Which spectroscopic techniques are most effective for characterizing (3-iodophenyl)trimethylsilane?

- ¹H/¹³C NMR : The iodine substituent causes deshielding of aromatic protons (δ ~7.2–7.8 ppm) and splits signals due to coupling with the iodine nucleus. The trimethylsilyl group appears as a singlet at δ ~0.3 ppm (¹H) and δ ~2–5 ppm (¹³C) .

- MS (EI) : Molecular ion peaks at m/z ≈ 290 (M⁺) with fragmentation patterns showing loss of CH₃ groups (Δ m/z 15) .

- FT-IR : Si-C stretching at ~700–800 cm⁻¹ and C-I vibration at ~500–600 cm⁻¹ .

Advanced Research Questions

Q. How does the iodine substituent influence the reactivity of (3-iodophenyl)trimethylsilane in cross-coupling reactions compared to chloro- or fluorophenyl analogs?

The iodine atom enhances reactivity in transition-metal-catalyzed reactions due to its lower electronegativity and weaker C-I bond (versus C-Cl/C-F), enabling easier oxidative addition to catalysts like Pd(0). Key observations:

- Higher yields in Sonogashira coupling compared to chloro analogs (e.g., 75% vs. 50% for aryl chloride) .

- Contradictions : Some studies report reduced stability under prolonged heating (≥100°C), attributed to iodine’s propensity for homolytic bond cleavage. Optimize reaction time and catalyst loading to mitigate .

Q. What mechanistic insights explain the role of (3-iodophenyl)trimethylsilane in silicon-based polymer synthesis?

The compound acts as a monomer in polysilane/polycarbosilane synthesis via hydrosilylation or ring-opening polymerization . Mechanistic studies highlight:

- Electron-withdrawing iodine stabilizes radical intermediates during polymerization, improving chain-length control .

- Steric effects : The trimethylsilyl group slows propagation rates, necessitating higher initiator concentrations (e.g., AIBN at 5 mol%) .

Q. How do computational methods (DFT, MD) predict the thermal stability and decomposition pathways of (3-iodophenyl)trimethylsilane?

- DFT calculations (B3LYP/6-31G*) show that C-I bond dissociation energy (~45 kcal/mol) is lower than Si-C (~90 kcal/mol), making iodine loss the primary decomposition pathway at >150°C .

- Contradictions : Experimental TGA data sometimes show earlier mass loss (~120°C), likely due to surface-catalyzed reactions or impurities. Validate with controlled atmosphere studies .

Methodological Recommendations

- Synthetic Optimization : Use Schlenk-line techniques for moisture-sensitive steps .

- Contradiction Resolution : Replicate conflicting studies under identical conditions (e.g., catalyst batch, solvent purity) to isolate variables .

- Advanced Applications : Explore photolithography uses, leveraging iodine’s UV absorption for patterning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.